1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one
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Overview
Description
1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one is an organic compound that features both a methylphenyl and a nitrophenyl group attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one can be achieved through a series of organic reactions. One common method involves the aldol condensation of 4-methylbenzaldehyde and 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Methylphenyl)-5-(4-aminophenyl)penta-1,4-dien-3-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-5-phenylpenta-1,4-dien-3-one: Lacks the nitro group, which may result in different chemical and biological properties.
1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one: Lacks the methyl group, which can influence its reactivity and applications.
Properties
CAS No. |
62643-57-6 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C18H15NO3/c1-14-2-4-15(5-3-14)8-12-18(20)13-9-16-6-10-17(11-7-16)19(21)22/h2-13H,1H3 |
InChI Key |
WDQCIBAMUPCEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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